2-(5-Bromo-2-fluorophenoxy)acetic acid
Overview
Description
2-(5-Bromo-2-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 5-bromo-2-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenoxy)acetic acid typically involves the reaction of 5-bromo-2-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, leading to dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenoxyacetic acids.
Scientific Research Applications
2-(5-Bromo-2-fluorophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-chlorophenoxy)acetic acid
- 2-(5-Bromo-2-methylphenoxy)acetic acid
- 2-(5-Bromo-2-nitrophenoxy)acetic acid
Uniqueness
2-(5-Bromo-2-fluorophenoxy)acetic acid is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXFEZLBRIMULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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